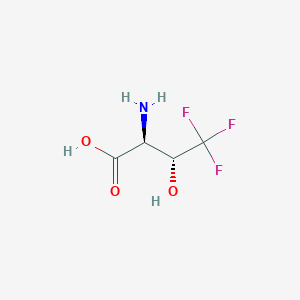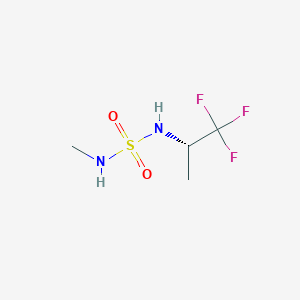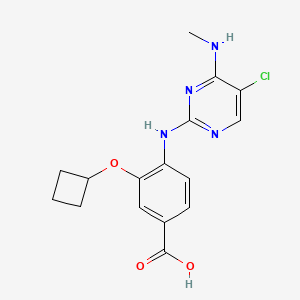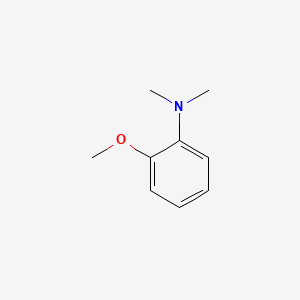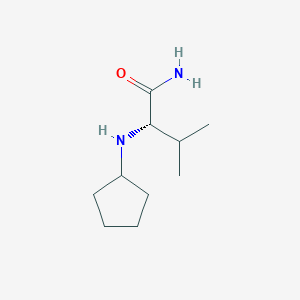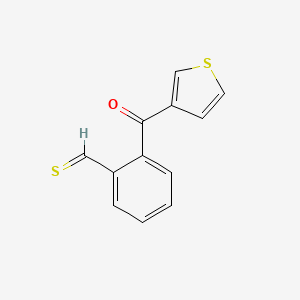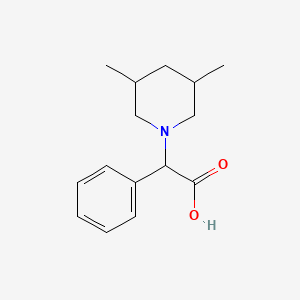
2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid: is an organic compound that features a piperidine ring substituted with two methyl groups and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid typically involves the reaction of 3,5-dimethylpiperidine with phenylacetic acid under specific conditions. One common method includes:
Step 1: Formation of the piperidine ring by cyclization of appropriate precursors.
Step 2: Introduction of methyl groups at the 3 and 5 positions of the piperidine ring.
Step 3: Coupling of the 3,5-dimethylpiperidine with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenylacetic acid moiety, converting it to the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenylacetic alcohol derivatives.
Substitution: Halogenated phenylacetic acid derivatives.
Scientific Research Applications
Chemistry: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological and inflammatory conditions.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenylacetic acid moiety can modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
- 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid
Uniqueness: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)14(15(17)18)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,17,18) |
InChI Key |
MWFQTSRXJJVKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


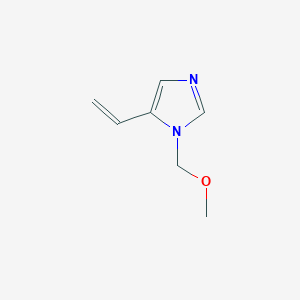
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
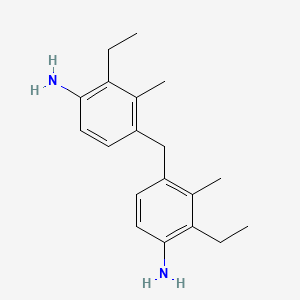
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
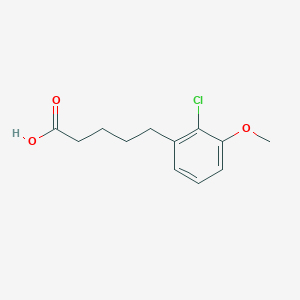
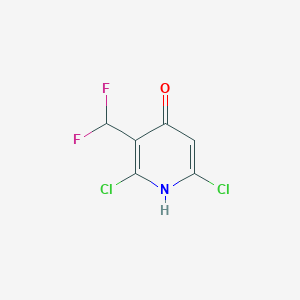
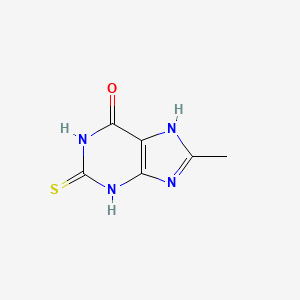
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
